Cas no 1509928-14-6 (4-(1H-indol-3-yl)-2-methylbutan-2-yl(methyl)amine)

4-(1H-インドール-3-イル)-2-メチルブタン-2-イル(メチル)アミンは、インドール骨格とアミン基を有する特異な構造を持つ化合物です。この分子は、神経科学や薬理学研究において重要な役割を果たす可能性があり、セロトニン受容体やモノアミン輸送体との相互作用が注目されています。その立体化学的特徴により、選択的な生体分子ターゲティングが可能で、中枢神経系に関する研究ツールとしての有用性が期待されます。また、メチル基の導入により代謝安定性が向上している点も特徴です。

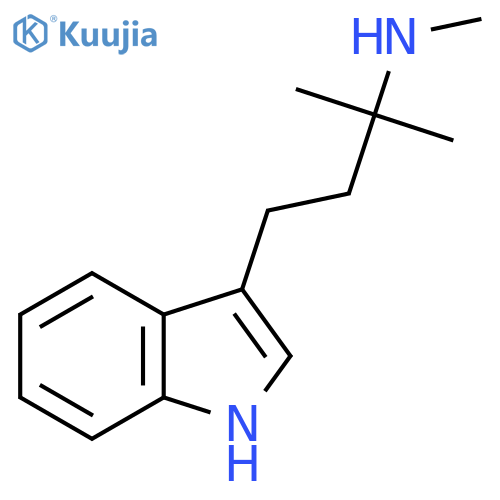

1509928-14-6 structure

商品名:4-(1H-indol-3-yl)-2-methylbutan-2-yl(methyl)amine

4-(1H-indol-3-yl)-2-methylbutan-2-yl(methyl)amine 化学的及び物理的性質

名前と識別子

-

- 4-(1H-indol-3-yl)-2-methylbutan-2-yl(methyl)amine

- [4-(1H-indol-3-yl)-2-methylbutan-2-yl](methyl)amine

- 1509928-14-6

- EN300-1790618

-

- インチ: 1S/C14H20N2/c1-14(2,15-3)9-8-11-10-16-13-7-5-4-6-12(11)13/h4-7,10,15-16H,8-9H2,1-3H3

- InChIKey: GNSQYIRGMMZRGP-UHFFFAOYSA-N

- ほほえんだ: N(C)C(C)(C)CCC1=CNC2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 216.162648646g/mol

- どういたいしつりょう: 216.162648646g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 1

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 225

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 27.8Ų

4-(1H-indol-3-yl)-2-methylbutan-2-yl(methyl)amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1790618-2.5g |

[4-(1H-indol-3-yl)-2-methylbutan-2-yl](methyl)amine |

1509928-14-6 | 2.5g |

$2071.0 | 2023-09-19 | ||

| Enamine | EN300-1790618-0.05g |

[4-(1H-indol-3-yl)-2-methylbutan-2-yl](methyl)amine |

1509928-14-6 | 0.05g |

$888.0 | 2023-09-19 | ||

| Enamine | EN300-1790618-0.25g |

[4-(1H-indol-3-yl)-2-methylbutan-2-yl](methyl)amine |

1509928-14-6 | 0.25g |

$972.0 | 2023-09-19 | ||

| Enamine | EN300-1790618-1.0g |

[4-(1H-indol-3-yl)-2-methylbutan-2-yl](methyl)amine |

1509928-14-6 | 1g |

$1057.0 | 2023-05-26 | ||

| Enamine | EN300-1790618-10.0g |

[4-(1H-indol-3-yl)-2-methylbutan-2-yl](methyl)amine |

1509928-14-6 | 10g |

$4545.0 | 2023-05-26 | ||

| Enamine | EN300-1790618-5g |

[4-(1H-indol-3-yl)-2-methylbutan-2-yl](methyl)amine |

1509928-14-6 | 5g |

$3065.0 | 2023-09-19 | ||

| Enamine | EN300-1790618-10g |

[4-(1H-indol-3-yl)-2-methylbutan-2-yl](methyl)amine |

1509928-14-6 | 10g |

$4545.0 | 2023-09-19 | ||

| Enamine | EN300-1790618-1g |

[4-(1H-indol-3-yl)-2-methylbutan-2-yl](methyl)amine |

1509928-14-6 | 1g |

$1057.0 | 2023-09-19 | ||

| Enamine | EN300-1790618-5.0g |

[4-(1H-indol-3-yl)-2-methylbutan-2-yl](methyl)amine |

1509928-14-6 | 5g |

$3065.0 | 2023-05-26 | ||

| Enamine | EN300-1790618-0.1g |

[4-(1H-indol-3-yl)-2-methylbutan-2-yl](methyl)amine |

1509928-14-6 | 0.1g |

$930.0 | 2023-09-19 |

4-(1H-indol-3-yl)-2-methylbutan-2-yl(methyl)amine 関連文献

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

1509928-14-6 (4-(1H-indol-3-yl)-2-methylbutan-2-yl(methyl)amine) 関連製品

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量